molecular formula C7H10N2 B12824863 5-Azaspiro[2.4]heptane-7-carbonitrile

5-Azaspiro[2.4]heptane-7-carbonitrile

Cat. No.: B12824863
M. Wt: 122.17 g/mol
InChI Key: VTOHGAOQGYSWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[24]heptane-7-carbonitrile is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-7-carbonitrile typically involves the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate. This reaction is catalyzed by copper complexes such as Cu(CH3CN)4BF4 in the presence of ligands like TF-BiphamPhos . The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere.

Industrial Production Methods

For industrial-scale production, methods such as the Curtius rearrangement and Hofmann degradation are employed to synthesize intermediates like tert-butyl (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate . These methods are advantageous due to their simplicity, high optical purity of the product, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitrile groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base are used.

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, or substituted derivatives of this compound.

Scientific Research Applications

5-Azaspiro[2.4]heptane-7-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane: A structurally similar compound without the nitrile group.

    7-Azaspiro[2.5]octane: A compound with a similar spirocyclic structure but a different ring size.

    5-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring size and nitrogen position.

Uniqueness

5-Azaspiro[2.4]heptane-7-carbonitrile is unique due to its specific spirocyclic structure and the presence of a nitrile group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

5-azaspiro[2.4]heptane-7-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-6-4-9-5-7(6)1-2-7/h6,9H,1-2,4-5H2

InChI Key

VTOHGAOQGYSWRO-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.